Cas no 933716-41-7 ((5-bromo-1H-1,2,4-triazol-3-yl)methylamine)

(5-Bromo-1H-1,2,4-triazol-3-yl)methylamine is a brominated triazole derivative featuring a reactive methylamine group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination chemistry applications. The bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further functionalization. The presence of both triazole and amine moieties offers opportunities for heterocyclic modifications and ligand design. Its well-defined structure and stability under standard conditions make it suitable for controlled synthetic transformations. The compound is typically handled under inert conditions to preserve reactivity.
(5-bromo-1H-1,2,4-triazol-3-yl)methylamine structure
933716-41-7 structure
Product Name:(5-bromo-1H-1,2,4-triazol-3-yl)methylamine
CAS No:933716-41-7
MF:C3H5BrN4
MW:177.002598524094
CID:4720409
Update Time:2025-06-11

(5-bromo-1H-1,2,4-triazol-3-yl)methylamine Chemical and Physical Properties

Names and Identifiers

    • [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine
    • BBL036763
    • FCH3833619
    • 1-(5-bromo-1H-1,2,4-triazol-3-yl)methanamine
    • 1-(3-bromo-1H-1,2,4-triazol-5-yl)methanamine
    • (5-bromo-1H-1,2,4-triazol-3-yl)methylamine
    • Inchi: 1S/C3H5BrN4/c4-3-6-2(1-5)7-8-3/h1,5H2,(H,6,7,8)
    • InChI Key: PZOVWMAJFNVDFJ-UHFFFAOYSA-N
    • SMILES: BrC1=NNC(CN)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 77.7
  • Topological Polar Surface Area: 67.6

(5-bromo-1H-1,2,4-triazol-3-yl)methylamine Pricemore >>

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Additional information on (5-bromo-1H-1,2,4-triazol-3-yl)methylamine

Introduction to (5-bromo-1H-1,2,4-triazol-3-yl)methylamine (CAS No. 933716-41-7)

(5-bromo-1H-1,2,4-triazol-3-yl)methylamine, with the CAS number 933716-41-7, is a significant compound in the field of pharmaceutical and chemical research. This heterocyclic amine derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a brominated triazole ring system connected to a methylamine moiety, which makes it a versatile intermediate for synthesizing various bioactive molecules.

The 5-bromo substituent on the triazole ring enhances the reactivity of the molecule, making it particularly useful in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular frameworks, which are often required in the development of novel therapeutic agents. The presence of the 1H-1,2,4-triazol core imparts specific electronic and steric properties to the molecule, influencing its interactions with biological targets.

In recent years, there has been a growing interest in exploring the pharmacological potential of triazole derivatives. The bromine atom on the triazole ring not only facilitates further functionalization but also serves as a handle for purification and characterization purposes. This has made (5-bromo-1H-1,2,4-triazol-3-yl)methylamine a valuable building block in drug discovery campaigns.

One of the most compelling aspects of this compound is its utility in designing small-molecule inhibitors targeting various disease-related enzymes and receptors. For instance, researchers have leveraged its structural motif to develop inhibitors of kinases and other enzymes involved in cancer signaling pathways. The methylamine group provides a nucleophilic site that can be exploited for covalent bond formation with biological targets, enhancing drug potency and selectivity.

The synthesis of (5-bromo-1H-1,2,4-triazol-3-yl)methylamine typically involves multi-step organic transformations starting from commercially available precursors. The bromination step is crucial and requires careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the triazole ring system efficiently.

Recent studies have highlighted the role of this compound in developing antiviral agents. The unique scaffold of (5-bromo-1H-1,2,4-triazol-3-yl)methylamine allows for interactions with viral proteases and polymerases, making it a promising candidate for combating infectious diseases. Additionally, its ability to undergo further derivatization has opened up avenues for creating libraries of compounds with tailored biological activities.

The pharmaceutical industry has taken notice of the potential of (5-bromo-1H-1,2,4-triazol-3-yl)methylamine as a key intermediate. Several companies are investing in research to explore its applications in treating neurological disorders and inflammatory conditions. The compound's ability to modulate neurotransmitter pathways and inhibit pro-inflammatory cytokines makes it an attractive candidate for further development.

In conclusion, (5-bromo-1H-1,2,4-triazol-3-yl)methylamine (CAS No. 933716-41-7) is a versatile and highly reactive compound with significant implications in pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for synthesizing novel bioactive molecules. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.

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